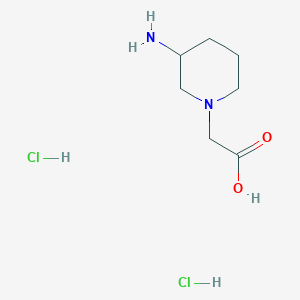

2-(3-aminopiperidin-1-yl)acetic acid dihydrochloride

Description

Properties

IUPAC Name |

2-(3-aminopiperidin-1-yl)acetic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2.2ClH/c8-6-2-1-3-9(4-6)5-7(10)11;;/h6H,1-5,8H2,(H,10,11);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNRWDQOHLJICOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC(=O)O)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(3-aminopiperidin-1-yl)acetic acid dihydrochloride typically involves the reaction of 3-aminopiperidine with chloroacetic acid under controlled conditions. The reaction is usually carried out in an aqueous medium with the addition of hydrochloric acid to form the dihydrochloride salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-(3-aminopiperidin-1-yl)acetic acid dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(3-aminopiperidin-1-yl)acetic acid dihydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is used in studies involving amino acid derivatives and their biological activities.

Industry: The compound is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 2-(3-aminopiperidin-1-yl)acetic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Molecular Features

Notes:

- Amino Position: The 3-amino substitution in the target compound contrasts with 4-amino derivatives (e.g., 2-(4-aminopiperidin-1-yl)acetamide), which may alter receptor binding affinity due to spatial differences in the piperidine ring .

- Functional Groups : The acetic acid moiety in the target compound differs from esters (e.g., ethyl esters in ) or amides (e.g., acetamide in ), impacting solubility and metabolic pathways. Esters often act as prodrugs, requiring hydrolysis for activation, while carboxylic acids are directly active .

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Data

Key Observations :

- Salt Form : Dihydrochloride salts universally enhance water solubility, critical for oral or injectable formulations .

- Chirality : Levocetirizine’s R-configuration improves efficacy over racemic cetirizine, highlighting the importance of stereochemistry .

- Metabolism : Compounds with ester groups (e.g., ) may exhibit delayed onset due to hydrolysis requirements, whereas the target compound’s carboxylic acid could enable faster action.

Biological Activity

2-(3-Aminopiperidin-1-yl)acetic acid dihydrochloride (CAS No. 90271-01-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables that summarize its biological effects.

Chemical Structure and Properties

The compound has a molecular formula of C7H15Cl2N2O2 and features a piperidine ring, which is known for its versatility in drug design. The presence of the amino group and the acetic acid moiety contributes to its biological activity.

Biological Activity Overview

Research has indicated that 2-(3-aminopiperidin-1-yl)acetic acid dihydrochloride exhibits various biological activities, primarily through its interactions with neurotransmitter receptors and enzymes. It is particularly noted for:

- Neuropharmacological Effects : The compound has been studied for its influence on neurotransmitter systems, particularly in relation to dopamine and serotonin receptors.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against specific bacterial strains.

- Cytotoxicity : Investigations into its cytotoxic effects have shown promise in cancer cell lines.

The biological activity of 2-(3-aminopiperidin-1-yl)acetic acid dihydrochloride is largely attributed to its ability to modulate neurotransmitter signaling pathways. It appears to act as an antagonist or modulator at certain receptor sites, influencing downstream signaling cascades that affect cellular responses.

Table 1: Summary of Biological Activities

Table 2: Case Studies on Cytotoxicity

| Study Reference | Cell Line Tested | IC50 (µM) | Observations |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Minimal cytotoxic effects observed | |

| HepG2 (Liver Cancer) | 15 | Moderate cytotoxicity | |

| SH-SY5Y (Neuroblastoma) | >20 | Low cytotoxicity |

Case Studies

- Neuropharmacological Study : A study evaluated the effects of 2-(3-aminopiperidin-1-yl)acetic acid dihydrochloride on dopamine receptor activity. Results indicated that the compound significantly inhibited dopamine receptor-mediated signaling pathways, suggesting potential applications in treating disorders related to dopaminergic dysfunction.

- Antimicrobial Activity Assessment : Research conducted on various bacterial strains demonstrated that the compound exhibited notable activity against Gram-positive bacteria, indicating its potential as a lead compound for developing new antimicrobial agents.

- Cytotoxicity Evaluation : In vitro studies assessed the cytotoxic effects on several cancer cell lines. The findings revealed that while the compound showed some level of cytotoxicity, it also displayed a favorable safety profile with minimal effects on non-cancerous cells.

Q & A

Basic: What are the standard synthetic routes for preparing 2-(3-aminopiperidin-1-yl)acetic acid dihydrochloride, and what key reaction steps ensure high yield and purity?

Methodological Answer:

The synthesis typically involves amination of piperidine derivatives with acetic acid derivatives under controlled conditions. Key steps include:

- Amination Reaction : Reacting 3-aminopiperidine with chloroacetic acid derivatives in the presence of methylamine to form the core structure .

- Salt Formation : Treating the free base with hydrochloric acid to generate the dihydrochloride salt. Solvent choice (e.g., ethanol or dichloromethane) and stoichiometric control of HCl are critical to avoid by-products .

- Purification : Recrystallization or column chromatography ensures ≥95% purity, validated via HPLC .

Advanced: How can reaction conditions be optimized to minimize by-products during the amination step?

Methodological Answer:

By-product formation (e.g., over-alkylation) is mitigated by:

- Temperature Control : Maintaining 0–5°C during amine addition to reduce side reactions .

- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) improve reaction homogeneity and reduce dimerization .

- Catalytic Additives : Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances reaction efficiency .

Post-reaction analysis via LC-MS identifies impurities, guiding iterative optimization .

Basic: What spectroscopic and chromatographic methods validate the structure of 2-(3-aminopiperidin-1-yl)acetic acid dihydrochloride?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm the piperidine ring and acetic acid moiety. DO exchange resolves amine proton signals .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion [M+H] and isotopic pattern matching the dihydrochloride form .

- HPLC : Reverse-phase chromatography with UV detection (λ = 210 nm) assesses purity, using a C18 column and mobile phase (acetonitrile:buffer, pH 3.0) .

Advanced: What challenges arise in determining the crystal structure of this compound via X-ray diffraction?

Methodological Answer:

Challenges include:

- Chloride Disorder : High chloride content can disrupt lattice symmetry. Data collection at low temperatures (100 K) improves resolution .

- Twinning : SHELXL’s TWIN command models twinned crystals, while OLEX2 integrates refinement and visualization .

- Hydrogen Bonding : SHELX’s AFIX constraints refine H-atom positions in the piperidine-acetic acid network .

Basic: What in vitro assays evaluate the biological activity of this compound?

Methodological Answer:

- Receptor Binding Assays : Radioligand displacement studies (e.g., H-labeled antagonists) quantify affinity for GPCRs or ion channels .

- Enzyme Inhibition : Kinetic assays (e.g., fluorogenic substrates) measure IC values against target enzymes like proteases .

- Cell Viability : MTT assays assess cytotoxicity in relevant cell lines (e.g., HEK293) to establish therapeutic windows .

Advanced: How to resolve contradictory data between receptor binding and enzymatic activity studies?

Methodological Answer:

- Orthogonal Assays : Use surface plasmon resonance (SPR) to independently validate binding kinetics .

- Structural Analysis : Compare docking simulations (e.g., AutoDock Vina) with crystallographic data to identify allosteric effects .

- Proteomic Profiling : SILAC-based mass spectrometry detects off-target interactions explaining discrepancies .

Basic: What degradation pathways are observed under accelerated stability testing?

Methodological Answer:

- Hydrolysis : The piperidine ring undergoes pH-dependent hydrolysis, detected via HPLC-MS at elevated temperatures (40°C/75% RH) .

- Oxidation : Trace metal impurities catalyze oxidation of the amine group, mitigated by chelators (e.g., EDTA) .

- Photodegradation : UV exposure generates radicals, analyzed using LC-PDA to track UV-vis spectral shifts .

Advanced: Designing forced degradation studies to predict stability profiles.

Methodological Answer:

- Stress Conditions : Expose the compound to 0.1M HCl/NaOH (hydrolysis), 3% HO (oxidation), and UV light (photolysis) .

- Computational Tools : Cheminformatics platforms (e.g., Zeneth) predict degradation products using QSAR models .

- LC-HRMS : Identifies degradation products via exact mass and fragmentation patterns, compared to reference libraries .

Advanced: Statistical approaches to resolve discrepancies in bioactivity data.

Methodological Answer:

- Meta-Analysis : Aggregate data from multiple studies using random-effects models to account for variability .

- Multivariate Analysis : Principal component analysis (PCA) isolates experimental variables (e.g., salt form, cell line) causing divergence .

- Bayesian Inference : Updates prior probability distributions with new data to refine activity predictions .

Basic: Common impurities and their quantification.

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.